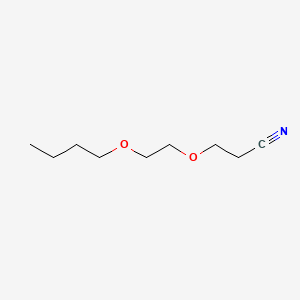
Propanenitrile, 3-(2-butoxyethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-(2-butoxyethoxy)-: is an organic compound with the molecular formula C9H17NO2 It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propyl chain, which is further substituted with a butoxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Propanenitrile, 3-(2-butoxyethoxy)- can be synthesized by the nucleophilic substitution of halogenoalkanes with sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, forming the nitrile.
From Amides: Another method involves the dehydration of amides using phosphorus pentoxide (P4O10). This reaction removes water from the amide group, resulting in the formation of the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can undergo an addition reaction with hydrogen cyanide (HCN) to produce hydroxynitriles, which can be further processed to yield the desired nitrile.
Industrial Production Methods: The industrial production of propanenitrile, 3-(2-butoxyethoxy)- typically involves the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol in the presence of ammonia and oxygen can yield the nitrile along with water as a byproduct .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Propanenitrile, 3-(2-butoxyethoxy)- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this nitrile can lead to the formation of primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Propanenitrile, 3-(2-butoxyethoxy)- is used as a building block in organic synthesis. It can be used to introduce the nitrile functional group into complex molecules, which can then be further transformed into other functional groups.
Biology and Medicine: In biological research, nitriles are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. They can be used to create compounds with potential therapeutic effects.
Industry: In the industrial sector, propanenitrile, 3-(2-butoxyethoxy)- is used as a solvent and as an intermediate in the production of other chemicals. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other materials .
Mecanismo De Acción
The mechanism of action of propanenitrile, 3-(2-butoxyethoxy)- involves its interaction with various molecular targets. The nitrile group is highly reactive and can participate in a variety of chemical reactions. In biological systems, nitriles can be metabolized by enzymes to produce amides or acids, which can then interact with cellular pathways .
Comparación Con Compuestos Similares
Acetonitrile (CH3CN): A simple nitrile used as a solvent in organic synthesis.
Propionitrile (CH3CH2CN): Similar to propanenitrile, 3-(2-butoxyethoxy)- but with a shorter carbon chain.
Butyronitrile (CH3CH2CH2CN): Another nitrile with a longer carbon chain.
Uniqueness: Propanenitrile, 3-(2-butoxyethoxy)- is unique due to the presence of the butoxyethoxy group, which imparts different physical and chemical properties compared to simpler nitriles. This makes it more versatile in certain applications, particularly in the synthesis of complex organic molecules .
Propiedades
Número CAS |
68140-96-5 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3-(2-butoxyethoxy)propanenitrile |
InChI |
InChI=1S/C9H17NO2/c1-2-3-6-11-8-9-12-7-4-5-10/h2-4,6-9H2,1H3 |
Clave InChI |
OSUBSXBLNSDLKI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)
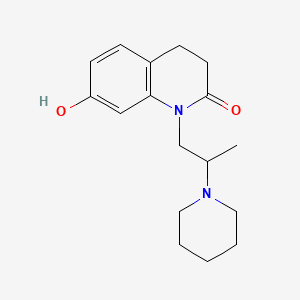
![[[(Aminocyclohexyl)amino]methyl]phenol](/img/structure/B13793531.png)
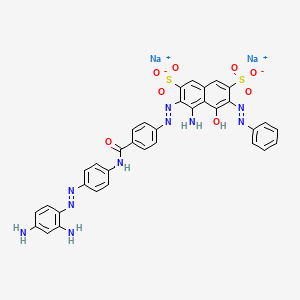
![1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI)](/img/structure/B13793537.png)
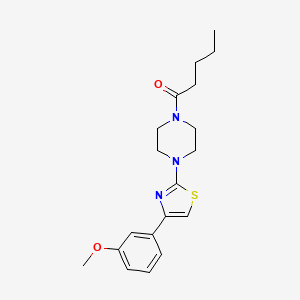
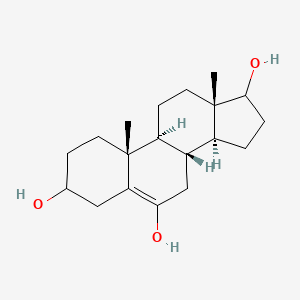
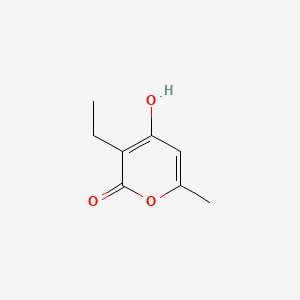
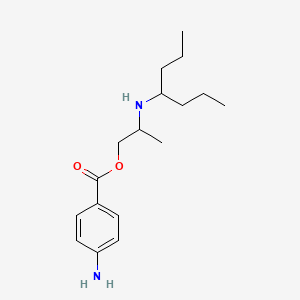
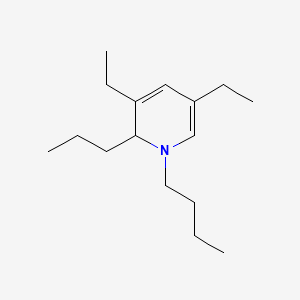
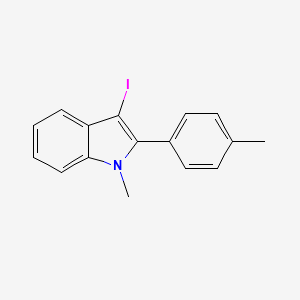
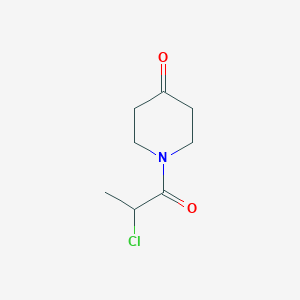
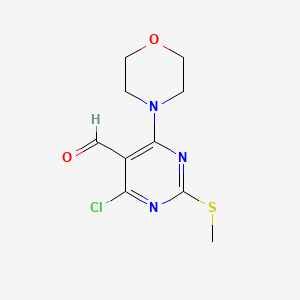
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
